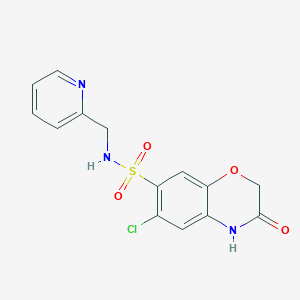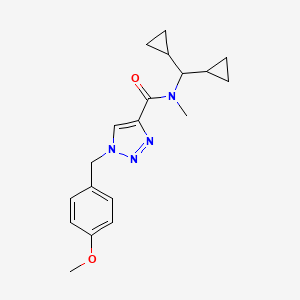![molecular formula C14H15NO7 B5207567 dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness against a wide range of insects, including mosquitoes, ticks, and fleas.
Mechanism of Action
The exact mechanism of action of dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate is not fully understood. It is believed that dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate works by interfering with the insect's ability to detect human hosts. dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate may also interfere with the insect's ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects:
dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has been found to have low toxicity in humans. However, some studies have suggested that dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate may have neurotoxic effects in animals. Additionally, dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has been found to have some negative effects on the environment, including the potential to harm aquatic organisms.
Advantages and Limitations for Lab Experiments
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate is widely used in laboratory experiments due to its effectiveness as an insect repellent. However, there are some limitations to its use. dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate can be toxic to some laboratory animals, and it may interfere with the behavior of some insects in laboratory experiments.
Future Directions
There are several areas of future research for dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate. One area of research is the development of new insect repellents that are more effective and less toxic than dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate. Another area of research is the study of the environmental impact of dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate and the development of more environmentally friendly insect repellents. Additionally, there is a need for more research on the neurotoxic effects of dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate in animals and the potential health effects in humans.
Synthesis Methods
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate is synthesized through a multi-step process. The first step involves the reaction of terephthalic acid with thionyl chloride to form terephthaloyl chloride. The terephthaloyl chloride is then reacted with diethylamine to form N,N-diethyl-terephthalamide. Finally, the N,N-diethyl-terephthalamide is reacted with methanol and dimethyl sulfate to form dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate.
Scientific Research Applications
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate has been studied for its potential use in the military to protect soldiers from insect-borne diseases.
properties
IUPAC Name |
dimethyl 2-[(2-ethoxy-2-oxoacetyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-4-22-14(19)11(16)15-10-7-8(12(17)20-2)5-6-9(10)13(18)21-3/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJORCXWHBYRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[ethoxy(oxo)acetyl]amino}benzene-1,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)


![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5207581.png)